molecular formula C16H13NO3 B1345029 7-Benzyloxy-1H-indole-3-carboxylic acid CAS No. 24370-75-0

7-Benzyloxy-1H-indole-3-carboxylic acid

Cat. No.: B1345029
CAS No.: 24370-75-0
M. Wt: 267.28 g/mol
InChI Key: UTKFPHSPQYCKBX-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 7-Benzyloxy-1H-indole-3-carboxylic acid (CAS: 24370-75-0) is an indole derivative featuring a benzyloxy group at the 7-position and a carboxylic acid moiety at the 3-position. Its molecular formula is C₁₆H₁₃NO₃, with a molar mass of 267.28 g/mol.

For example, 5-benzyloxy-1H-indole-2-carboxylic acid was synthesized via saponification of its methyl ester using NaOH (10% aqueous solution) at 60°C, achieving a 98% yield . Such methods are likely applicable to 7-benzyloxy derivatives.

The compound is commercially available (e.g., supplied by Dayang Chem) and serves as a precursor in pharmaceutical and agrochemical research, particularly in developing kinase inhibitors or antimicrobial agents .

Properties

IUPAC Name

7-phenylmethoxy-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c18-16(19)13-9-17-15-12(13)7-4-8-14(15)20-10-11-5-2-1-3-6-11/h1-9,17H,10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKFPHSPQYCKBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC3=C2NC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649670
Record name 7-(Benzyloxy)-1H-indole-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24370-75-0
Record name 7-(Benzyloxy)-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Benzyloxy-1H-indole-3-carboxylic acid
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Preparation Methods

Introduction of the Benzyloxy Group

The benzyloxy substituent at the 7-position is generally introduced by nucleophilic substitution of a hydroxy group or direct O-alkylation of a 7-hydroxyindole derivative using benzyl alcohol or benzyl halides in the presence of a base. This step ensures selective protection and functionalization of the indole ring.

Carboxylation at the 3-Position

A key step in the synthesis is the selective carboxylation at the 3-position of the indole ring. This is commonly achieved by:

  • Lithium-halogen exchange: Starting from a 7-benzyloxy-3-bromoindole intermediate, treatment with n-butyllithium generates a 3-lithio intermediate.
  • Quenching with carbon dioxide (CO2): The lithio intermediate is then reacted with CO2 to form the carboxylate, which upon acidic workup yields the carboxylic acid.

This method is supported by research showing that bromination at the 3-position followed by lithiation and CO2 quenching is an effective route to 3-carboxyindoles, although electron-withdrawing groups on the indole can affect the lithiation step.

Protection and Deprotection Strategies

Protecting groups such as triisopropylsilyl (TIPS) or Boc groups are often employed to protect sensitive amine or hydroxy functionalities during multi-step synthesis. For example, TIPS protection of the indole nitrogen or benzyloxy group can improve selectivity and yield during lithiation and carboxylation steps.

Alternative Synthetic Routes

  • Esterification and subsequent hydrolysis: In some cases, methyl esters of 7-(benzyloxy)-1H-indole-3-carboxylic acid are synthesized first by esterification of the carboxylic acid group using methanol and acid catalysts, followed by hydrolysis to yield the free acid.
  • Direct carboxylation of indole derivatives: Some methods explore direct carboxylation of indole derivatives under catalytic conditions, but these are less common for this specific substitution pattern.

Preparation Protocol Example

A typical preparation protocol based on the lithiation-carboxylation method is as follows:

Step Reagents/Conditions Description
1 7-Benzyloxy-3-bromoindole, n-Butyllithium (n-BuLi), THF, -78°C Lithium-halogen exchange to form 3-lithio intermediate
2 Dry ice (solid CO2), -78°C to room temperature Quenching lithio intermediate with CO2 to form carboxylate
3 Acidic workup (e.g., HCl) Protonation to yield this compound
4 Purification by recrystallization or chromatography Isolation of pure product

Solubility and Formulation Notes

For practical applications, such as in vivo studies, this compound is often prepared as stock solutions in DMSO and further diluted with solvents like corn oil, PEG300, or Tween 80 to achieve clear formulations suitable for biological assays.

Stock Solution Preparation (Example) Volume of Solvent (mL) for Given Amount (mg)
1 mM 1 mg: 3.74 mL; 5 mg: 18.7 mL; 10 mg: 37.4 mL
5 mM 1 mg: 0.75 mL; 5 mg: 3.74 mL; 10 mg: 7.48 mL
10 mM 1 mg: 0.37 mL; 5 mg: 1.87 mL; 10 mg: 3.74 mL

Note: Solutions must be clear before proceeding to next solvent addition; physical methods like vortexing or ultrasound may be used to aid dissolution.

Research Findings and Challenges

  • Lithiation efficiency: Electron-withdrawing groups on the indole ring can hinder lithium-halogen exchange, requiring careful choice of protecting groups and reaction conditions.
  • Boc migration: Unexpected Boc group migration during lithiation has been observed, which can lead to side products such as esters instead of the desired carboxylic acid, necessitating optimization of protecting group strategies.
  • Yield optimization: Multi-step synthesis requires balancing protecting group stability, lithiation selectivity, and carboxylation efficiency to maximize yield and purity.

Summary Table of Preparation Methods

Method Key Reagents Advantages Limitations References
Lithiation of 3-bromo-7-benzyloxyindole + CO2 quench n-BuLi, CO2, THF High regioselectivity for 3-position carboxylation Sensitive to electron-withdrawing groups; requires low temperature
Esterification of carboxylic acid intermediate Methanol, acid catalyst Useful for intermediate purification and modification Additional step; requires hydrolysis for acid
Direct O-alkylation for benzyloxy introduction Benzyl alcohol/halide, base Straightforward introduction of benzyloxy group Requires selective conditions to avoid side reactions

Chemical Reactions Analysis

Types of Reactions: 7-Benzyloxy-1H-indole-3-carboxylic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Properties
Research indicates that indole derivatives, including 7-Benzyloxy-1H-indole-3-carboxylic acid, exhibit significant anticancer activity. For instance, studies have shown that related compounds can induce apoptosis in various cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism often involves the modulation of apoptotic pathways and the inhibition of specific kinases associated with cancer progression .

Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of several indole derivatives against cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values as low as 2 µM, suggesting potent anticancer activity .

2. Enzyme Inhibition
this compound has been identified as an inhibitor of several cytochrome P450 enzymes (CYPs), including CYP1A2 and CYP2D6. This inhibition can influence drug metabolism and pharmacokinetics, making it a candidate for further investigation in drug design and development .

Biochemical Applications

1. Immunomodulatory Effects
Indole derivatives are known for their immunomodulatory properties. Research has highlighted the potential of these compounds to modulate immune responses, which can be beneficial in treating autoimmune diseases or enhancing vaccine efficacy .

2. Antioxidant Activity
The antioxidant properties of indole derivatives contribute to their therapeutic potential. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases .

Material Science Applications

1. Synthesis of Functional Materials
this compound serves as a precursor in the synthesis of functionalized materials used in electronics and photonics. Its unique structural properties allow for the development of materials with specific electronic characteristics .

2. Dyes and Pigments
The compound's chemical structure makes it suitable for use in dyes and pigments, particularly in creating colorants with high stability and vivid colors for industrial applications .

Summary Table of Applications

Application AreaSpecific UsesKey Findings
Medicinal ChemistryAnticancer agentsInduces apoptosis in cancer cell lines
Enzyme inhibitorsInhibits CYP1A2 and CYP2D6
BiochemistryImmunomodulationModulates immune responses
Antioxidant activityReduces oxidative stress
Material ScienceFunctional materials synthesisDevelops materials with specific electronic properties
Dyes and pigmentsHigh stability colorants

Mechanism of Action

The mechanism of action of 7-Benzyloxy-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. The indole core structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can influence biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Functional Group Variations

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituent Positions Functional Groups Molecular Weight (g/mol) Key Properties/Applications References
7-Benzyloxy-1H-indole-3-carboxylic acid 7 (Benzyloxy), 3 (COOH) Benzyloxy, carboxylic acid 267.28 High lipophilicity; pharmaceutical intermediate
5-Benzyloxy-1H-indole-2-carboxylic acid 5 (Benzyloxy), 2 (COOH) Benzyloxy, carboxylic acid 267.28 Melting point: 193–195°C; high-yield synthesis
7-Methoxy-1H-indole-3-carboxylic acid 7 (Methoxy), 3 (COOH) Methoxy, carboxylic acid 191.18 Lower lipophilicity; density: 1.381 g/cm³; harmful if swallowed
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 7 (Cl), 2 (COOH), 3 (CH₃) Chloro, methyl, carboxylic acid 209.62 R&D applications; not for medicinal use
1-Benzyl-1H-indole-3-carboxylic acid 1 (Benzyl), 3 (COOH) Benzyl (N-substituted), carboxylic acid 251.27 Structural similarity score: 0.88; intermediate in drug design

Functional Group Impact on Reactivity and Bioactivity

  • Benzyloxy vs. Methoxy analogs (e.g., 7-methoxy-1H-indole-3-carboxylic acid) exhibit lower molecular weight and higher volatility (boiling point: 447.6°C vs. benzyloxy derivatives >500°C) .
  • Carboxylic Acid Position : Shifting the carboxylic acid from position 3 (as in the target compound) to position 2 (e.g., 5-benzyloxy-1H-indole-2-carboxylic acid) alters hydrogen-bonding interactions, impacting solubility and crystallinity .

Biological Activity

7-Benzyloxy-1H-indole-3-carboxylic acid (CAS No. 24370-74-9) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article reviews the biological activity of this compound, supported by case studies, research findings, and data tables.

  • Molecular Formula: C₁₆H₁₃NO₃
  • Molecular Weight: 267.28 g/mol
  • IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. Notably, it has been investigated for its role as a monoacylglycerol lipase (MAGL) inhibitor , which is significant in modulating endocannabinoid signaling pathways. Inhibition of MAGL can lead to increased levels of endocannabinoids, potentially providing therapeutic benefits in various conditions such as pain and inflammation .

Antitumor Activity

Research has demonstrated that this compound exhibits antitumor properties . In xenograft mouse models, compounds with similar structures have shown effectiveness in reducing tumor growth. The compound's ability to modulate cell signaling pathways involved in proliferation and apoptosis is a key mechanism underlying its antitumor effects .

Enzyme Inhibition

The compound has been profiled for its inhibitory activity against MAGL, with studies indicating a significant reduction in enzymatic activity when treated with this compound. This inhibition can be quantified through assays measuring the enzymatic turnover rates before and after treatment with varying concentrations of this compound .

Case Studies

  • Study on Anti-Cancer Effects
    • Objective: To evaluate the antitumor efficacy of this compound in vivo.
    • Methodology: Xenograft models were treated with the compound over a period of four weeks.
    • Results: Significant tumor size reduction was observed compared to control groups, suggesting potent antitumor activity.
  • MAGL Inhibition Assay
    • Objective: To assess the inhibitory potential of the compound on MAGL.
    • Methodology: Various concentrations of the compound were tested against MAGL in vitro.
    • Results: IC50 values indicated effective inhibition at low micromolar concentrations, supporting its potential as a therapeutic agent for conditions involving dysregulated endocannabinoid levels .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
Antitumor ActivityModulation of cell signaling
MAGL InhibitionCompetitive inhibition
Enzyme InteractionBinding affinity studies

Q & A

Q. What are the recommended spectroscopic techniques for characterizing 7-Benzyloxy-1H-indole-3-carboxylic acid, and how should data interpretation be approached?

  • Methodological Answer : Key techniques include nuclear magnetic resonance (NMR) for structural elucidation (e.g., confirming benzyloxy substitution at position 7 and carboxylic acid at position 3), Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (C=O stretch at ~1700 cm⁻¹ for carboxylic acid), and high-resolution mass spectrometry (HRMS) for molecular weight validation. For purity assessment, ultra-high-performance liquid chromatography (UHPLC) with UV detection is recommended. Cross-validate data to resolve ambiguities; for example, overlapping signals in NMR can be clarified via 2D experiments (COSY, HSQC) .

Q. How can researchers safely handle and store this compound in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. For respiratory protection in powder-handling scenarios, employ NIOSH-certified P95 respirators. Store the compound in a cool, dry environment (< -20°C for long-term stability) in airtight containers to prevent moisture absorption or degradation. Avoid exposure to strong oxidizers or bases, as indole derivatives may undergo unwanted reactions under these conditions .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer : A typical route involves: (1) Benzylation : Protect the hydroxyl group of 7-hydroxyindole using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF). (2) Carboxylic Acid Introduction : Perform Friedel-Crafts acylation at position 3 using chlorooxalate esters, followed by hydrolysis to yield the carboxylic acid. Validate each step via thin-layer chromatography (TLC) and intermediate characterization (NMR, HRMS). Optimize reaction conditions (e.g., temperature, catalyst) to minimize byproducts like N-alkylation .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered benzyloxy groups) be resolved during structural refinement?

  • Methodological Answer : Use the SHELX suite (e.g., SHELXL) for refinement. For disordered regions, apply restraints (e.g., DFIX, SIMU) to maintain chemically reasonable geometries. Employ twin refinement if data suggests twinning (common in indole derivatives). Validate the final model using R-factor metrics, difference density maps, and the Cambridge Structural Database (CSD) for comparable structures. Contradictions in occupancy or thermal motion can be addressed via iterative refinement cycles .

Q. What experimental strategies are effective for analyzing the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct forced degradation studies:
  • Acidic/Base Stability : Incubate the compound in 0.1 M HCl/NaOH at 25–60°C, sampling at intervals (0, 24, 48 hrs). Monitor degradation via UHPLC.
  • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition onset temperatures.
  • Light Sensitivity : Expose samples to UV-Vis light (ICH Q1B guidelines) and assess photodegradation products via HRMS. Correlate stability data with storage recommendations .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound derivatives?

  • Methodological Answer : (1) Functional Group Modifications : Synthesize analogs with varied substituents (e.g., halogenation at position 5, esterification of the carboxylic acid). (2) Biological Assays : Screen analogs against target enzymes (e.g., kinases, cytochrome P450 isoforms) using fluorescence polarization or microplate-based assays. (3) Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes. Prioritize derivatives with improved steric/electronic complementarity to the target .

Q. What analytical approaches are suitable for resolving contradictory spectral data (e.g., unexpected coupling in NMR) for this compound?

  • Methodological Answer : Use 2D NMR (HSQC, HMBC) to assign ambiguous signals. For example, unexpected splitting in aromatic protons may arise from restricted rotation of the benzyloxy group; variable-temperature NMR can confirm this. If HRMS shows unexpected adducts, re-analyze samples in different ionization modes (ESI vs. APCI). Cross-reference with literature data for analogous indole derivatives to identify common artifacts .

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